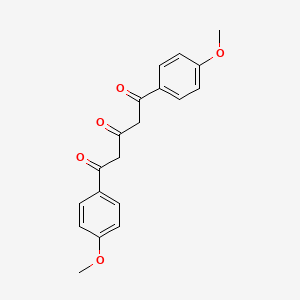

1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione

Description

Properties

CAS No. |

1469-93-8 |

|---|---|

Molecular Formula |

C19H18O5 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

1,5-bis(4-methoxyphenyl)pentane-1,3,5-trione |

InChI |

InChI=1S/C19H18O5/c1-23-16-7-3-13(4-8-16)18(21)11-15(20)12-19(22)14-5-9-17(24-2)10-6-14/h3-10H,11-12H2,1-2H3 |

InChI Key |

JSLZWQUEJWUYJO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione typically involves the condensation of 4-methoxybenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the trione to diols or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Diols, alcohols, and other reduced forms.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Molecular Features

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 1469-93-8 | C₁₉H₁₈O₅ | 326.35 | Three ketones; electron-donating methoxy groups on phenyl rings |

| 1,3-Bis(4-bromophenyl)-2-propanone | 54523-47-6 | C₁₅H₁₂Br₂O | 400.07 | Two ketones; electron-withdrawing bromine substituents on phenyl rings |

| 1,5-Bis(2′-pyridyl)pentane-1,3,5-trione | 128143-87-3 | C₁₅H₁₂N₂O₃ | 268.27 | Three ketones; nitrogen-containing pyridyl groups |

Analysis of Substituent Effects and Reactivity

Electronic and Steric Influences

- Methoxy vs. Bromine’s electron-withdrawing nature in the latter compound increases electrophilicity at the ketone groups, likely enhancing reactivity in nucleophilic addition reactions .

Pyridyl vs. Methoxyphenyl Substituents :

Physicochemical Properties

However, inferences can be made:

- The higher molecular weight and methoxy substituents of this compound may confer greater hydrophobicity compared to the pyridyl analogue, which could exhibit improved solubility in polar solvents due to nitrogen’s lone pairs .

Biological Activity

1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione (also known as 1,5-bis(4-methoxyphenyl)-1,3,5-pentanetrione) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H18O5

- Molecular Weight : 326.348 g/mol

- CAS Number : 1469-93-8

- IUPAC Name : this compound

The compound features two methoxy-substituted phenyl groups attached to a pentane backbone with three ketone functionalities. This structure is pivotal for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of substituted phenols with diketones under basic conditions. A common method utilizes potassium hydroxide in ethanol to facilitate the condensation reaction between p-anisaldehyde and acetone derivatives.

Antioxidant Properties

Research has demonstrated that this compound exhibits notable antioxidant activity. Its ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related conditions.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against a variety of pathogens. The following table summarizes the antimicrobial efficacy against selected microorganisms:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Moderate activity | |

| Bacillus subtilis | Significant effect |

Neuroprotective Effects

Preclinical studies suggest that this compound may exert neuroprotective effects by inhibiting monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain, potentially alleviating symptoms associated with depression and anxiety disorders.

The proposed mechanism of action for this compound involves:

- Interaction with Enzymes : The compound's structure allows it to bind to various enzymes, modulating their activity.

- Antioxidant Activity : It reduces oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

- Neurotransmitter Modulation : By inhibiting MAO-A activity, it increases the availability of key neurotransmitters.

Study on Antidepressant Effects

A study published in Pharmacology Research examined the antidepressant-like effects of this compound in rodent models. The results indicated significant improvements in behavior during forced swim tests and tail suspension tests compared to control groups. These findings support its potential as a therapeutic agent for mood disorders .

Antimicrobial Efficacy Assessment

Another research effort evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at specific concentrations. This study highlights its potential for development into a novel antimicrobial agent .

Q & A

Basic: What are the recommended synthetic routes for 1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione, and how can reaction conditions be optimized?

Answer:

The compound is likely synthesized via a multi-step ketone condensation or Friedel-Crafts acylation using precursors such as 4-methoxybenzophenone (CAS 611-94-9, see ). Optimization involves:

- Computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable intermediates and transition states.

- Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions .

- Feedback loops between experimental data and computational models, as proposed by ICReDD, to refine reaction pathways and reduce trial-and-error approaches .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm methoxy group positioning and trione backbone.

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify carbonyl (C=O) stretching vibrations (~1700–1750 cm) and aromatic C–O–C bonds (~1250 cm).

- X-ray Diffraction (XRD): Resolve crystal packing and intermolecular interactions, critical for understanding solubility and stability .

Advanced: How can computational methods elucidate the electronic and thermodynamic properties of this compound?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.

- Molecular Dynamics (MD) Simulations: Model solvation effects and aggregation behavior in different solvents.

- Transition State Analysis: Map reaction pathways for degradation or derivatization using software like Gaussian or ORCA .

- Data Integration: Combine computational results with experimental UV-Vis or cyclic voltammetry data to validate predictions .

Advanced: How should researchers address contradictions in reported solubility data for this compound?

Answer:

- Hansen Solubility Parameters (HSP): Use HSPiP software to predict solubility in untested solvents based on dispersion, polarity, and hydrogen-bonding interactions.

- High-Throughput Screening: Employ automated platforms to test solubility across a matrix of solvents and temperatures.

- Crystallography Correlation: Compare solubility trends with crystal structure data to identify polymorph-dependent variations .

Advanced: What strategies are recommended for studying the compound’s stability under varying environmental conditions?

Answer:

- Accelerated Stability Testing: Expose the compound to controlled stressors (light, heat, humidity) and monitor degradation via HPLC-MS.

- Kinetic Modeling: Fit degradation data to Arrhenius or Eyring equations to predict shelf-life.

- In Situ Spectroscopy: Use Raman or IR probes to detect real-time structural changes during stress tests .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine particulates.

- Waste Management: Segregate and dispose of waste according to EPA guidelines, particularly for ketone-containing byproducts .

Advanced: How can researchers design efficient separation protocols for this compound from complex reaction mixtures?

Answer:

- Membrane Technologies: Utilize nanofiltration or reverse osmosis to isolate the compound based on molecular weight and polarity .

- Chromatography: Optimize HPLC columns (C18 or phenyl stationary phases) with gradient elution (water/acetonitrile).

- Crystallization Screening: Use solvent-antisolvent pairs to enhance yield and purity during recrystallization .

Advanced: What methodologies are suitable for investigating the compound’s potential as a ligand in coordination chemistry?

Answer:

- Spectrophotometric Titration: Monitor UV-Vis absorbance shifts upon metal ion addition to determine binding constants.

- Single-Crystal XRD: Resolve metal-ligand coordination geometry and bond lengths.

- DFT-Chelation Studies: Simulate ligand-metal interactions to predict stability constants and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.